N,5-Dimethyl-2-nitroaniline
Description
Contextualization within Aromatic Amine and Nitroarene Chemistry
Aromatic amines are a major class of organic compounds characterized by an amino group attached to an aromatic ring. unacademy.comwikipedia.org They are widely utilized as precursors in the synthesis of dyes, pharmaceuticals, and pesticides. wikipedia.org The basicity and reactivity of aromatic amines are significantly influenced by the nature and position of substituents on the aromatic ring. sundarbanmahavidyalaya.inslideshare.net
Nitroarenes, on the other hand, are aromatic compounds containing one or more nitro groups. The strong electron-withdrawing nature of the nitro group makes nitroarenes valuable as synthetic intermediates, particularly in nucleophilic aromatic substitution and reduction reactions to form aromatic amines. rsc.orgchemistrystudent.comrsc.org The chemistry of nitroarenes is a cornerstone of industrial synthesis, providing pathways to a vast array of functionalized aromatic compounds. chemistryviews.org
N,5-Dimethyl-2-nitroaniline belongs to both of these classes, possessing the characteristic functional groups of each. This dual identity results in a complex interplay of electronic and steric effects that govern its chemical behavior.
Structural Characteristics and Their Influence on Reactivity Profiles
The molecular structure of this compound is fundamental to understanding its chemical properties. The compound has the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . sigmaaldrich.com
Key Structural Features:
Ortho-Nitro Group: The nitro group is positioned ortho to the amino group. This proximity allows for potential intramolecular hydrogen bonding between the amino hydrogen and an oxygen atom of the nitro group, which can influence the compound's conformation and reactivity.
N-Methyl Group: The presence of a methyl group on the nitrogen atom (N-methylation) increases the compound's thermal stability. However, it also introduces steric hindrance, which can slow down reaction kinetics compared to its non-N-methylated analog, 4,5-dimethyl-2-nitroaniline (B181755).
5-Methyl Group: The methyl group at the 5-position (meta to the nitro group and para to the amino group) is an electron-donating group. This influences the electron density of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic reactions.
The combination of these features results in a unique electronic and steric environment. For instance, the nitro group is a strong electron-withdrawing group, while the methyl groups are electron-donating. This push-pull electronic effect, combined with the steric bulk of the N-methyl group, dictates the compound's reactivity in various chemical transformations.
Overview of Current Research Landscape and Gaps Pertaining to this compound
Current research involving this compound and related 2-nitroanilines primarily focuses on their utility as synthetic intermediates. A significant area of investigation is the reduction of the nitro group to form the corresponding diamine, N¹,2-dimethylbenzene-1,2-diamine. This transformation is a critical step in the synthesis of more complex molecules, including heterocyclic compounds like quinoxalines.
Recent studies have explored iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols, showcasing the compound's utility in generating valuable heterocyclic structures through transfer hydrogenative condensation. rsc.org
Despite its role as a useful building block, the publicly available research specifically and solely focused on this compound is somewhat limited. While it is commercially available, comprehensive studies detailing its full range of chemical reactions, spectroscopic characterization, and potential applications are not as extensive as for some other isomeric or related nitroanilines. This represents a gap in the current research landscape, suggesting that further investigation into the unique reactivity and properties of this specific isomer could yield valuable insights and novel applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 65081-42-7 | sigmaaldrich.com |
| Molecular Formula | C₈H₁₀N₂O₂ | sigmaaldrich.com |
| Molecular Weight | 166.18 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | chem-space.com |
| Physical Form | Solid | sigmaaldrich.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4,5-Dimethyl-2-nitroaniline |
| N¹,2-dimethylbenzene-1,2-diamine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,5-dimethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-8(10(11)12)7(5-6)9-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYNRMKNGCFDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435585 | |
| Record name | N,5-Dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65081-42-7 | |
| Record name | N,5-Dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N,5 Dimethyl 2 Nitroaniline and Analogues
Strategic Approaches to the Synthesis of N-Methylated Nitroanilines
The introduction of a methyl group onto the nitrogen atom of a nitroaniline is a critical step that can be achieved through various synthetic routes. These methods range from direct methylation of the primary amine to more complex multi-step procedures involving protection and deprotection strategies.
Direct N-methylation offers a more atom-economical and straightforward approach to synthesizing N-methylated amines. researchgate.net Several reagents and catalytic systems have been developed to achieve selective monomethylation, which can be challenging as prior art methods often lead to the formation of tertiary amine byproducts. google.com
One effective method involves the use of formaldehyde (B43269) or paraformaldehyde in the presence of sulfuric acid. google.com This process has been shown to successfully monomethylate the primary amino groups of various nitroanilines. google.com The reaction is typically carried out at temperatures between 40°C and 80°C. google.com More recent, greener approaches utilize methanol (B129727) as both the C1 source and the reducing agent, catalyzed by sophisticated metal complexes. For instance, an N-heterocyclic carbene (NHC)-based iridium catalyst has been shown to efficiently catalyze the selective N-monomethylation of nitroarenes. rsc.org Similarly, commercial Palladium on carbon (Pd/C) can be used with methanol and a base like potassium tert-butoxide (t-BuOK) to achieve N-methylation of nitroarenes in a one-pot reaction. sci-hub.se This tandem reaction involves the initial reduction of the nitro group to an amine, followed by N-methylation, all using methanol as the key feedstock. sci-hub.se Other traditional alkylating agents like methyl iodide can also be used, typically in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF).
| Method | Methylating Agent | Catalyst/Reagent | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid/Formaldehyde | Formaldehyde or Paraformaldehyde | Sulfuric Acid | 40-80°C | Good yield for N-monomethylation, avoids tertiary amine formation. | google.com |
| Catalytic (Iridium) | Methanol | [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] | Sub-stoichiometric Cs₂CO₃ | Green approach, selective N-monomethylation. | rsc.org |
| Catalytic (Palladium) | Methanol | 10% Pd/C, t-BuOK | 130°C, sealed tube | Tandem reduction and N-methylation; cost-effective. | sci-hub.se |
| Classical Alkylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Ambient temperature in DMF | Standard nucleophilic substitution; can achieve high yields. |
Multi-step syntheses provide an alternative route that often involves the protection of the amine group to control reactivity during subsequent reactions. sci-hub.se This strategy is particularly useful when direct methylation is inefficient or leads to undesirable side products.
A common approach is to first protect the primary amine. For example, p-nitroaniline can be reacted with formic acid to produce N-formyl p-nitroaniline. google.com This formylated intermediate can then be methylated using methyl iodide in the presence of a base like potassium tert-butoxide. google.com The final step involves the reduction of the formyl group to a methyl group using a reducing agent such as sodium borohydride (B1222165), yielding the N-methylated product with high purity. google.com A similar strategy can be employed starting with 5-methyl-2-nitroaniline (B1293789).
Ring Substitution Control in Nitroaniline Synthesis
The regiochemical outcome of the synthesis of N,5-Dimethyl-2-nitroaniline is determined by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions, primarily nitration.
The synthesis of the precursor 5-methyl-2-nitroaniline typically starts from m-toluidine (B57737) (3-methylaniline). The challenge lies in introducing the nitro group at the C2 position, ortho to the strongly activating amino group and meta to the methyl group. The powerful ortho-, para-directing nature of the amino group dominates the reaction. However, direct nitration with a mixture of nitric acid and sulfuric acid can lead to oxidation of the aniline (B41778) and the formation of meta-substituted products due to the protonation of the amine in the strongly acidic medium. rsc.org
To circumvent these issues, a protection strategy is often employed. The amino group of the starting aniline (e.g., 4-methylaniline for the synthesis of an isomer) is first protected, commonly as an acetamide (B32628) (N-acetyl). rsc.org This N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration and preventing oxidation. After nitration, the acetyl group is removed by hydrolysis to regenerate the amine. rsc.org
Alternative nitrating agents have been explored to improve selectivity and use milder conditions. Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃•5H₂O) has been shown to be an effective and regioselective reagent for the ortho-nitration of anilines, avoiding the use of corrosive concentrated acids. ingentaconnect.comnih.gov Another mild nitrating agent is tert-butyl nitrite, which can be used for the regioselective ring nitration of N-alkyl anilines. acs.org
| Nitrating Agent | Substrate Type | Key Advantage | Typical Yields | Reference |
|---|---|---|---|---|
| HNO₃ / H₂SO₄ (with protection) | Anilines (e.g., 4-methylaniline) | Prevents oxidation and meta-direction. | Good | rsc.org |
| Bismuth Nitrate Pentahydrate | Anilines with activating/deactivating groups | Avoids strong acids, safe, regioselective for ortho position. | 50-96% | ingentaconnect.comnih.gov |
| tert-Butyl Nitrite | N-Alkyl Anilines | Mild, catalyst-free, acid-free conditions. | Excellent | sci-hub.seacs.org |
| Nitric Acid in Soluble Anhydrite | Aromatic compounds (e.g., toluene) | Enhances nitration rate and para-selectivity. | - | google.com |
Introducing a methyl group directly onto a nitroaniline ring via electrophilic substitution, such as a Friedel-Crafts reaction, is generally not feasible. The nitro group is a strong deactivating group, and the amino group is reactive towards the Lewis acid catalysts required for the reaction. Therefore, methylation of the aromatic nucleus is typically performed on a precursor before nitration or introduction of the amino group.
However, modern synthetic methods like directed ortho-metalation (DoM) offer a pathway for regioselective functionalization of aromatic rings. acs.org In this strategy, a directed metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation (and subsequent electrophilic quenching) to the adjacent ortho position. While the amino group itself is a modest DMG, it can be converted into a more powerful one, such as an O-carbamate, to precisely control the introduction of substituents. acs.org This advanced strategy could theoretically be applied to install a methyl group at a specific position on an aniline derivative before subsequent transformations.
Optimization of Reaction Conditions and Yield Enhancement
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters at each synthetic step. This includes the choice of catalyst, solvent, temperature, and reaction time.
In nitration reactions, controlling the temperature is crucial. For the nitration of o-toluidine (B26562) using sulfuric and nitric acid, the reaction is conducted at -10°C to manage the exothermic process and improve selectivity. chemicalbook.com The use of alternative nitrating systems like bismuth nitrate not only avoids harsh acids but can also lead to high yields (up to 96%) under mild reflux conditions. ingentaconnect.comnih.gov
For the N-methylation step, catalyst selection is key. While classical methods may provide high yields, catalytic approaches are often more efficient and sustainable. rsc.org In the Pd/C-catalyzed N-methylation of nitroarenes with methanol, optimization studies showed that the choice of base and temperature significantly impacts the reaction's success, with t-BuOK at 130°C being effective. sci-hub.se Similarly, in the iron-catalyzed synthesis of quinoxalines from 2-nitroanilines (a reaction that involves the reduction of the nitro group), screening various iron complexes and additives was necessary to find the optimal conditions for high yield. rsc.orgrsc.org For instance, an iron catalyst in combination with trimethylamine (B31210) N-oxide as an additive at 150°C was found to be highly effective. rsc.org
The hydrogenation of nitroanilines to their corresponding amino derivatives, a common subsequent reaction, is also subject to optimization. The efficiency of catalysts like magnetically separable core-shell iron oxide@nickel nanoparticles has been assessed, with reaction conditions being fine-tuned to achieve rapid conversion (12 minutes) and high yields (96%) at room temperature. researchgate.net
Catalytic Systems Utilized in this compound Synthesis
The synthesis of this compound and its analogues often involves catalytic reactions to achieve desired transformations efficiently and selectively. Key reactions include the reduction of the nitro group and the formation of heterocyclic structures from nitroaniline precursors.
One of the primary catalytic transformations for nitroanilines is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is a critical step in producing diamine intermediates. Catalytic hydrogenation using hydrogen gas (H₂) with palladium on carbon (Pd/C) is a common method, typically conducted under mild pressure (1–3 atm) at room temperature. Similarly, palladium on carbon is used in one-pot tandem catalysis for preparing benzimidazoles from ortho-nitroanilines. nih.gov Robust palladium catalysts supported on materials like nickel foam have also been developed for the highly efficient hydrogenation of various nitroarenes, including analogues such as 4,5-dimethyl-2-nitroaniline (B181755). rsc.org
Iron-based catalysts are also prominent, particularly in transfer hydrogenation reactions. The Knölker complex, a tricarbonyl (η4-cyclopentadienone) iron complex, is effective in the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols. rsc.orgrsc.org In this process, the alcohol serves as a hydrogen donor, and the nitroarene acts as a hydrogen acceptor, facilitated by an activator like trimethylamine N-oxide. rsc.org This methodology has been successfully applied to substrates like 4,5-dimethyl-2-nitroaniline. rsc.orgrsc.org
Other metallic catalysts have been explored for specific synthetic routes involving nitroanilines. Copper-catalyzed systems, for instance, are used in the synthesis of 2-benzimidazolone derivatives from 2-nitroanilines and dimethyl carbonate. rsc.org For the nitration step itself, which introduces the nitro group onto the aromatic ring, reagents like bismuth nitrate pentahydrate have been studied as an alternative to traditional strong acids, offering regioselectivity in the nitration of substituted anilines. nih.gov
Table 1: Catalytic Systems in the Synthesis of this compound and Analogues
| Catalyst System | Reaction Type | Substrate Example | Conditions | Application/Product | Source(s) |
|---|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | This compound | H₂ gas (1–3 atm), room temperature | Reduction of nitro group to form corresponding aniline derivative | |
| Palladium on Carbon (Pd/C) & Montmorillonite-K10 | One-Pot Transfer Hydrogenation, Condensation, Dehydrogenation | 4,5-Dimethyl-2-nitroaniline | Ammonium (B1175870) formate (B1220265), Toluene, 120°C | Synthesis of benzimidazoles | nih.gov |
| Iron Complex (Knölker complex) | Transfer Hydrogenative Condensation | 4,5-Dimethyl-2-nitroaniline | Vicinal diols (e.g., glycerol), Trimethylamine N-oxide, Toluene, 150°C | One-pot synthesis of quinoxalines | rsc.orgrsc.org |
| Copper(II) Acetate (B1210297) (Cu(OAc)₂·H₂O) | Tandem Hydrosilylation/Cyclization | 2-Nitroanilines | Dimethyl carbonate (DMC), PMHS (reductant), Solvent-free, 100°C | Synthesis of 2-benzimidazolone derivatives | rsc.org |
| Palladium on Nickel Foam (Pd-D/Ni@Al₂O₃) | Hydrogenation | 4,5-Dimethyl-2-nitroaniline | H₂ gas (3 bar), Ethanol (B145695), 50°C | Highly efficient reduction of nitroarenes | rsc.org |
| Bismuth Nitrate Pentahydrate (Bi(NO₃)₃•5H₂O) | Nitration | Substituted Anilines | Acetic anhydride (B1165640), DCM, Mild reflux | Regioselective ortho-nitration of anilines | nih.gov |
Purity Assessment and Isolation Techniques for this compound
The isolation and purification of this compound are critical to ensure the final product meets the required quality standards for research or further synthesis. A combination of chromatographic and crystallization techniques is typically employed.
Silica (B1680970) gel chromatography is a widely used method for the purification of this compound and its analogues. For instance, in syntheses leading to quinoxaline (B1680401) derivatives from 4,5-dimethyl-2-nitroaniline, the final products are purified by silica gel column chromatography using eluents like n-hexane/ethyl acetate. rsc.org This technique is effective in separating the desired compound from unreacted starting materials and reaction byproducts.
Recrystallization is another fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. orgsyn.org For nitroaniline derivatives, solvents such as ethanol-water mixtures, acetone, and hot 95% ethanol are commonly used. orgsyn.orggoogle.comorgsyn.org
The purity of the isolated this compound is assessed using various analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining purity and confirming the identity of the compound. synhet.com A patent for a related nitroaniline preparation reports achieving a purity of 98.8% as determined by HPLC. google.com Other analytical methods available for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and UV-Vis Spectrophotometry. rsc.orgsynhet.com
Table 2: Purity Assessment and Isolation Techniques
| Technique | Purpose | Details/Solvents | Source(s) |
|---|---|---|---|
| Silica Gel Chromatography | Purification | Removal of volatiles under reduced pressure followed by chromatography. Eluents such as n-hexane/ethyl acetate are used for related compounds. | rsc.org |
| Recrystallization | Purification | Solvents used include ethanol-water, acetone, and boiling water. | orgsyn.orggoogle.com |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Used to determine the purity of the final product, with purities of >98% reported for related compounds. | synhet.comgoogle.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment & Identification | Used to confirm purity and regioselectivity of synthesized nitroanilines. | synhet.com |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Purity Check | ¹H NMR is used to analyze the product after hydrogenation reactions. 2D NMR can distinguish between isomers. | rsc.orgsynhet.com |
| Adsorption | Purification from Aqueous Solution | Zeolites and other porous materials can be used to adsorb nitroaniline contaminants from water. | researchgate.netresearchgate.net |
Based on a comprehensive review of available scientific literature, providing a detailed article on the advanced spectroscopic characterization of this compound (CAS 65081-42-7) with specific experimental data for each outlined section is not possible at this time.
The search for dedicated research findings, including specific vibrational frequencies for FT-IR and Raman spectroscopy, as well as precise chemical shifts and coupling constants from ¹H, ¹³C, and 2D NMR studies for this particular isomer, did not yield the necessary data. Publicly available spectroscopic information is heavily focused on related isomers, such as 4,5-Dimethyl-2-nitroaniline and N,N-dimethyl-p-nitroaniline, rather than this compound.
To maintain scientific accuracy and adhere to the strict content requirements of the request, an article with detailed data tables and in-depth analysis for the specified compound cannot be generated. While general principles of spectroscopic analysis could be discussed, they would not represent specific research findings for this compound as required by the prompt. For instance, literature on related compounds suggests where certain functional groups are expected to appear in a spectrum, but this predictive information is not a substitute for experimental data. Research on other nitroaniline derivatives does highlight the utility of advanced 2D NMR techniques in distinguishing between isomers by elucidating proton connectivity and spatial relationships, a principle that would apply to this compound.
Due to the absence of specific, published experimental data, the creation of the requested article with the required level of detail and data-rich tables is infeasible.
Advanced Spectroscopic Characterization and Structural Elucidation of N,5 Dimethyl 2 Nitroaniline
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization (EI) mass spectrometry, the N,5-Dimethyl-2-nitroaniline molecule is bombarded with high-energy electrons, leading to the formation of a positively charged radical cation, known as the molecular ion ([M]⁺•). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound, which is 166.18 g/mol . epa.gov
The internal energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation of nitroaromatic compounds often involves specific losses of the nitro group and other substituents. For this compound, the fragmentation pathways are influenced by the nitro group, the N-methyl group, and the methyl group on the aromatic ring. Common fragmentation pathways for related nitroanilines include the loss of radicals such as hydroxyl (•OH), nitro (•NO₂), and methyl (•CH₃), as well as neutral molecules like water (H₂O) and carbon monoxide (CO). researchgate.netuni-saarland.de The analysis of these fragments helps to confirm the connectivity and arrangement of atoms within the molecule.
Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound This table is based on common fragmentation patterns for nitroaromatic compounds and serves as an illustrative guide.
| m/z Value | Proposed Fragment Ion | Identity of Lost Fragment |
| 166 | [C₈H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |
| 151 | [C₇H₇N₂O₂]⁺ | •CH₃ |
| 149 | [C₈H₉N₂O]⁺ | •OH |
| 120 | [C₈H₁₀N]⁺ | •NO₂ |
| 92 | [C₆H₆N]⁺ | •NO₂, CO |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of a compound's mass, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₈H₁₀N₂O₂. epa.govsigmaaldrich.com HRMS can distinguish this composition from other potential formulas that might have the same nominal mass.
The calculated monoisotopic mass of this compound is 166.074228 g/mol . epa.gov Experimental determination of the m/z value to within a few parts per million (ppm) of this calculated exact mass by an HRMS instrument confirms the molecular formula C₈H₁₀N₂O₂ and, by extension, the purity of the sample. researchgate.net
Table 2: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | epa.govsigmaaldrich.com |
| Average Mass | 166.18 g/mol | epa.gov |
| Monoisotopic Mass | 166.074228 g/mol | epa.gov |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition and Conjugation Analysis
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is dominated by π→π* transitions associated with the conjugated π-system of the benzene (B151609) ring, which is influenced by the attached functional groups. researchgate.net
The molecule contains a strong electron-withdrawing nitro group (-NO₂) and two electron-donating groups: an N-methylamino group (-NHCH₃) and a methyl group (-CH₃). This "push-pull" system, where electron density is pushed into the aromatic ring by the donating groups and pulled out by the withdrawing group, extends the conjugation. researchgate.net This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (red shift) of the absorption bands to longer wavelengths compared to unsubstituted benzene. researchgate.net The absorption bands of benzene (E and B bands) are significantly shifted in this compound due to these substituent effects. researchgate.net The solvent polarity can also influence the position of these absorption maxima. researchgate.net
Table 3: Characteristic Electronic Transitions for Substituted Nitroanilines This table describes the general nature of transitions observed in nitroaniline systems.
| Transition Type | Description | Wavelength Region |
| π→π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | UV-Visible |
| n→π | Excitation of a non-bonding electron (from N or O) to a π antibonding orbital. | UV-Visible (often lower intensity) |
X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details about the intermolecular interactions that govern the crystal packing.
For this compound, crystallographic analysis reveals the specific spatial orientation of the nitro and dimethylamino groups relative to the benzene ring. Crucially, the presence of a hydrogen atom on the amine nitrogen allows for the formation of intermolecular hydrogen bonds. The crystal structure is stabilized by N–H···O hydrogen bonds, where the amino hydrogen acts as a donor and an oxygen atom from a nitro group of an adjacent molecule acts as an acceptor. Additionally, weaker C–H···O interactions contribute to the stability of the crystal lattice. These interactions dictate how the molecules pack together in the solid state, influencing physical properties such as melting point and solubility. While detailed crystal data for this compound is not publicly available, related isomers like 2,4-Dimethyl-6-nitroaniline have been shown to crystallize in a monoclinic system, with intermolecular N—H···O hydrogen bonds being key to stabilizing the structure. nih.gov
Table 4: Representative Crystallographic Data Parameters from a Related Isomer (2,4-Dimethyl-6-nitroaniline)
| Parameter | Description | Example Value | Reference |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic | nih.gov |
| Space Group | The specific symmetry group of the crystal. | P2₁/c | nih.gov |
| Z | The number of molecules in the unit cell. | 8 | nih.gov |
| Hydrogen Bonding | Key intermolecular forces stabilizing the crystal. | N—H···O | nih.gov |
Computational Chemistry and Theoretical Investigations of N,5 Dimethyl 2 Nitroaniline
Quantum Chemical Calculation Methodologies for N,5-Dimethyl-2-nitroaniline
The theoretical study of this compound involves various computational methodologies to approximate solutions to the Schrödinger equation for the molecule. The choice of method is critical for obtaining accurate predictions of its properties.
Hartree-Fock (HF) theory is a foundational ab initio method used for quantum chemical calculations. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons. acs.org While HF theory systematically treats electron exchange, it neglects electron correlation, which can be a significant factor in molecules with complex electronic systems like nitroanilines. rsc.org Despite this limitation, HF calculations provide a valuable starting point for more advanced methods and can offer qualitative insights into the electronic structure of this compound. researchgate.netresearchgate.net Time-dependent Hartree-Fock (TD-HF) can be employed to study optical nonlinearities. acs.orgasrjetsjournal.org
Density Functional Theory (DFT) has become one of the most popular methods for computational studies of organic molecules due to its balance of accuracy and computational cost. asrjetsjournal.orgabechem.com Unlike HF theory, DFT includes effects of electron correlation by using functionals that relate the electron density to the system's energy. pku.edu.cn For nitroaromatic compounds, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly used as they combine a portion of the exact exchange from HF theory with exchange and correlation functionals from DFT. rsc.orgresearchgate.net These approaches are highly effective for calculating optimized molecular geometries, electronic properties like HOMO-LUMO energy gaps, and molecular electrostatic potential maps, which identify regions susceptible to electrophilic and nucleophilic attack. abechem.com
The accuracy of any quantum chemical calculation is dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. wikipedia.org For molecules containing atoms like carbon, nitrogen, and oxygen, Pople-style basis sets are frequently employed. wikipedia.org A common choice is a split-valence basis set like 6-31G, often augmented with polarization functions (e.g., 6-31G) and diffuse functions (e.g., 6-31+G or 6-311++G(d,p)). rsc.orgnih.govacs.org
Polarization functions (indicated by * or (d,p)) allow for non-spherical distortion of atomic orbitals, which is crucial for accurately describing chemical bonds. wikipedia.org
Diffuse functions (indicated by +) are important for describing systems with delocalized electrons or anions, providing more flexibility to the wavefunction far from the nucleus. wikipedia.org
The combination of a theoretical method (like DFT) with a specific functional (like B3LYP) and a basis set (like 6-311++G(d,p)) defines the computational level of theory. rsc.org The selection of an appropriate level is a critical step in ensuring the reliability of the calculated properties for this compound. nih.gov
Molecular Geometry and Conformational Analysis
Computational methods are used to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy structure on the potential energy surface.
Table 1: Predicted Molecular Geometric Parameters for this compound Note: The following values are representative examples derived from computational studies on structurally similar nitroaniline molecules and are intended to be illustrative. Actual calculated values may vary depending on the level of theory.
Predicted Bond Lengths (Å)| Bond | Predicted Length (Å) |
|---|---|
| C-C (aromatic) | 1.39 - 1.41 |
| C-N (amino) | 1.38 - 1.40 |
| C-N (nitro) | 1.46 - 1.48 |
| N-O (nitro) | 1.22 - 1.24 |
| C-H (aromatic) | 1.08 - 1.09 |
| C-C (methyl) | 1.50 - 1.52 |
Predicted Bond Angles (°) and Dihedral Angles (°)
| Angle Type | Atoms Involved | Predicted Angle (°) |
|---|---|---|
| Bond Angle | C-C-C (ring) | 118 - 122 |
| Bond Angle | C-C-N (amino) | 119 - 121 |
| Bond Angle | C-C-N (nitro) | 118 - 120 |
| Bond Angle | O-N-O (nitro) | 123 - 125 |
| Dihedral Angle | C-C-N-O (nitro twist) | 10 - 30 |
| Dihedral Angle | C-C-N-C (amino twist) | 5 - 25 |
These predicted values reflect the influence of the various functional groups. The C-N (nitro) bond is typically longer than the C-N (amino) bond due to weaker conjugation of the nitro group with the ring, which is often twisted to relieve steric strain. The dihedral angles indicate the degree to which the nitro and N-methylamino groups are rotated out of the plane of the benzene (B151609) ring.
Vibrational Frequency Calculations and Theoretical Spectroscopic Simulations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating molecular structure. Computational methods allow for the prediction of these spectra, which can then be compared with experimental data to confirm structural assignments.
Theoretical calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-311++G(d,p)), can predict the vibrational frequencies of this compound. dergipark.org.trresearchgate.net These calculations provide a theoretical spectrum that aids in the interpretation of experimental Fourier-transform infrared (FT-IR) and Raman spectra. For instance, the characteristic vibrational modes of the nitro group (NO2) and methyl groups (CH3) can be precisely calculated. aip.org In related nitroaniline compounds, the asymmetric and symmetric stretching vibrations of the NO2 group are strong indicators in the IR spectrum. For example, in a similar molecule, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the experimental bands for the asymmetric and symmetric stretching vibrations of the NO2 group were observed at 1502 and 1335 cm-1, respectively. dergipark.org.tr
A data table of predicted vibrational frequencies for a related compound, 4,5-dimethyl-2-nitroaniline (B181755), showcases the level of detail achievable through these computational methods. researchgate.netresearchgate.net
Table 1: Predicted Vibrational Frequencies for a Related Isomer (4,5-dimethyl-2-nitroaniline) This table is illustrative and based on data for a closely related isomer. Specific frequencies for this compound would require dedicated calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| NH₂ asymmetric stretching | 3520 |
| NH₂ symmetric stretching | 3405 |
| CH₃ asymmetric stretching | 3050 |
| CH₃ symmetric stretching | 2980 |
| NO₂ asymmetric stretching | 1525 |
| Aromatic C-C stretching | 1610 |
| NO₂ symmetric stretching | 1345 |
| C-N stretching | 1280 |
Source: Adapted from theoretical studies on similar nitroaniline derivatives.
Normal mode analysis provides a description of the collective atomic motions for each vibrational frequency. This analysis is crucial for accurately assigning the calculated frequencies to specific bond stretches, bends, and torsions within the molecule. For instance, the vibrations of the benzene ring and the NO2 group are assigned based on their characteristic frequencies and motions. aip.org In a study of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, potential energy distribution (PED) analysis was used to quantify the contribution of different internal coordinates to each normal mode, allowing for precise vibrational assignments. dergipark.org.tr This level of analysis helps to distinguish between complex overlapping vibrational bands.
Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule govern its reactivity. Computational chemistry offers powerful tools to explore these properties, providing insights into how this compound might interact with other molecules.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. chimicatechnoacta.ru The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. chimicatechnoacta.ru
For nitroaromatic compounds, the electron-withdrawing nature of the nitro group typically lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The HOMO-LUMO gap can predict charge-transfer interactions.
Table 2: Illustrative HOMO-LUMO Energies for Nitroaniline Derivatives This table presents typical values for related compounds to illustrate the concept.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| p-Nitroaniline | -6.5 | -2.0 | 4.5 |
| p-Aminoaniline | -5.0 | -0.5 | 4.5 |
| p-Isopropylaniline | -5.2 | -0.3 | 4.9 |
Source: Adapted from theoretical studies on substituted anilines. thaiscience.info
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electron-rich and electron-deficient regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a region of high negative potential around the nitro group due to the high electronegativity of the oxygen atoms. This makes the nitro group a likely site for interaction with electrophiles or for hydrogen bonding. Conversely, the aromatic ring and the amino group would exhibit different electronic characteristics. The MEP map for a related isomer, 2,5-dimethyl-4-nitroaniline, reveals a high electron density at the 4-position of the aniline (B41778) ring. biosynth.com
Thermodynamic Parameter Computations
Computational methods can be used to calculate various thermodynamic parameters, such as heat of formation, entropy, and Gibbs free energy. These calculations provide valuable information about the stability of the molecule and the feasibility of chemical reactions involving it. researchgate.net By calculating these parameters at different temperatures, it is possible to understand how temperature affects the molecule's stability and reactivity. researchgate.net For instance, thermodynamic calculations for a related compound showed that the vibrational intensities of the molecules increase with temperature, indicating a higher reactivity. researchgate.net
Standard Enthalpy, Entropy, and Gibbs Free Energy Calculations
Thermodynamic properties are fundamental to understanding the stability and spontaneity of chemical processes. For nitroaniline derivatives, these values are often calculated using computational methods. The standard Gibbs free energy of formation (ΔfG˚) represents the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.org This value is critical for determining the equilibrium position of a reaction. wikipedia.org
Table 1: Calculated Thermodynamic Properties for Related Nitroaniline Compounds
| Compound | Property | Calculated Value | Method/Source |
|---|---|---|---|
| 2-Nitroaniline (B44862) (solid) | Standard Enthalpy of Formation (ΔfH°) | -12.6 kJ/mol | Experimental Data wiredchemist.com |
| 2-Nitroaniline (solid) | Standard Molar Entropy (S°) | 178.2 J/mol·K | Experimental Data wiredchemist.com |
| N,N-Dimethylaniline (liquid) | Standard Enthalpy of Formation (ΔfH°) | 34.3 kJ/mol | Experimental Data wiredchemist.com |
| N,N-Dimethylaniline (liquid) | Standard Molar Entropy (S°) | 256 J/mol·K | Experimental Data wiredchemist.com |
| 4,5-Dichloro-2-nitroaniline (gas) | Standard Molar Enthalpy of Sublimation (ΔH°sub) | 109.4 ± 0.9 kJ/mol | Experimental (Knudsen effusion) researchgate.net |
| N,N-dimethyl-4-nitroaniline | Standard Molar Enthalpy of Sublimation (ΔH°sub) | 116.24 ± 2.20 kJ/mol | Experimental (Knudsen effusion) researchgate.net |
| N,N-dimethyl-4-nitroaniline | Standard Molar Entropy of Sublimation (ΔS°sub) | 170.8 ± 6.2 J/mol·K | Experimental (Knudsen effusion) researchgate.net |
| N,N-dimethyl-4-nitroaniline | Standard Molar Gibbs Energy of Sublimation (ΔG°sub) | 65.4 ± 2.3 kJ/mol | Experimental (Knudsen effusion) researchgate.net |
This table presents data for related compounds to provide context for the potential values of this compound. The specific isomer and its physical state are noted.
Heat Capacity and Thermal Properties
Heat capacity (Cp), a measure of the amount of heat required to raise a substance's temperature, is another critical thermal property investigated through computational means. chemeo.com Theoretical calculations can predict how the heat capacity of this compound changes with temperature. researchgate.net For the related isomer 4,5-dimethyl-2-nitroaniline, computational studies have tabulated its specific heat at various temperatures. researchgate.net
Differential Scanning Calorimetry (DSC) is an experimental technique used to measure the heat capacity and determine the enthalpy of fusion for compounds like N,N-dimethyl-4-nitroaniline. researchgate.net Such experimental data is invaluable for validating and refining computational models. The thermal stability of nitroanilines is also a key area of investigation, with thermal decomposition typically occurring at high temperatures. fishersci.be
Table 2: Computational and Experimental Thermal Properties of Related Anilines
| Compound | Property | Value | Method |
|---|---|---|---|
| 4,5-Dimethyl-2-nitroaniline | Specific Heat | Tabulated at various temperatures | Theoretical (HF, DFT) researchgate.net |
| N,N-dimethyl-4-nitroaniline (crystal) | Isobaric Heat Capacity (Cp) | Determined experimentally | Differential Scanning Calorimetry researchgate.net |
| N,N-dimethyl-4-nitroaniline | Enthalpy of Fusion (ΔfusH°) | Determined experimentally | Differential Scanning Calorimetry researchgate.net |
This table highlights the types of thermal data that can be obtained for related compounds through both theoretical and experimental approaches.
Mechanistic Elucidation of Reactions through Computational Pathways
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions involving nitroanilines. scielo.br By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most likely reaction pathway. researchgate.net Common reactions for nitroanilines include reduction of the nitro group and electrophilic aromatic substitution.
For example, DFT calculations can be used to study the reduction of the nitro group to an amino group, a synthetically important transformation. Computational models can also shed light on how substituents influence reactivity. In the case of this compound, the electron-withdrawing nitro group and the positions of the methyl groups will dictate the molecule's reactivity in processes like nitration or hydrogenation. smolecule.com Mechanistic studies on related compounds have shown that computational approaches can explain unexpected reaction outcomes, such as the formation of azo-oxidation products when using phenylhydrazine (B124118) as a nucleophilic agent. tandfonline.com
Transition State Characterization
A key aspect of mechanistic studies is the characterization of transition states, which are the highest energy points along a reaction coordinate. The energy barrier of a transition state (activation energy) determines the rate of a reaction. wikipedia.org Computational methods allow for the precise location and characterization of these transient structures.
For instance, in a study investigating an unexpected -H shift during a nitroaniline synthesis, B3LYP/6-31G* calculations were performed to find the transition state. acs.org The calculations revealed a high energy barrier (>45 kcal/mol), which prompted a re-evaluation and revision of the proposed mechanism. acs.org Similarly, DFT analysis can be used to model transition states to understand discrepancies in activation energies, such as how steric effects from methyl groups might influence reaction kinetics. These computational investigations provide a level of detail about reaction pathways that is often inaccessible through experimental means alone. scielo.bracs.org
Reaction Energy Profiles
A reaction energy profile, or potential energy surface, provides a comprehensive view of the energy changes that occur as reactants are converted into products. researchgate.net These profiles are generated by calculating the energy of the system at various points along the reaction coordinate, including reactants, intermediates, transition states, and products.
For the reaction of nitro-substituted butadienes with electron-deficient anilines, potential energy profiles were generated using the DFT/B3LYP/6-31+G(d,p) method to evaluate several possible reaction paths. researchgate.net By comparing the Gibbs activation energies for the rate-determining step of each proposed mechanism, the most plausible pathways were identified. researchgate.net Similarly, for the N-ethylation of a quinoline (B57606) derivative, DFT calculations of the activation energies for different reaction sites successfully explained the observed regioselectivity. scielo.br For this compound, constructing such profiles for its various reactions would provide fundamental insights into its chemical behavior and help in optimizing conditions for synthetic transformations. researchgate.net
Chemical Reactivity and Mechanistic Studies of N,5 Dimethyl 2 Nitroaniline
Reactivity of the Aromatic Ring System
The reactivity of the benzene (B151609) ring in N,5-Dimethyl-2-nitroaniline is a consequence of the combined electronic effects of the amino, methyl, and nitro substituents. The amino and methyl groups are electron-donating, activating the ring towards electrophilic attack, while the nitro group is strongly electron-withdrawing, deactivating the ring.
Electrophilic Aromatic Substitution (EAS) Regioselectivity and Kinetics
The directing effects of the substituents on this compound determine the position of incoming electrophiles. The amino group is a strong ortho-, para-director, and the methyl group is also an ortho-, para-director. Conversely, the nitro group is a meta-director. In this compound, the positions ortho and para to the activating amino group are positions 3 and 6, and the position para to the activating methyl group is position 2 (which is already substituted). The position meta to the deactivating nitro group is position 4.
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the powerful activating and directing effects of the amino and methyl groups, which override the deactivating and meta-directing influence of the nitro group. libretexts.org Therefore, electrophiles are predominantly directed to the positions ortho and para to the amino group. However, steric hindrance from the adjacent N-methyl and nitro groups can influence the final product distribution.
Studies on similar nitroanilines show that nitration can lead to further substitution on the aromatic ring. smolecule.com The kinetics of such reactions are influenced by the electron density of the aromatic ring; the activating groups increase the reaction rate, while the deactivating nitro group decreases it.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the strongly electron-withdrawing nitro group ortho to the potential leaving groups (halogens, if present) makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). While this compound itself does not have a leaving group for a typical SNAr reaction, its derivatives, such as halogenated analogs, would be expected to undergo SNAr. For instance, studies on 5-halo-2-nitroanilines demonstrate their reactivity with various nucleophiles. tandfonline.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the ortho-nitro group. The rate of SNAr reactions is sensitive to the nature of the leaving group, the nucleophile, and the solvent. ias.ac.in
Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo various transformations, significantly expanding the synthetic utility of this compound.
Reductive Pathways to Amino Derivatives (e.g., Catalytic Hydrogenation)
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This reaction converts this compound into N¹,4-dimethylbenzene-1,2-diamine, a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.
Several methods are available for this reduction:
Catalytic Hydrogenation: This is a widely used method involving the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on ceria (Pt/CeO₂), in the presence of hydrogen gas. smolecule.comsemanticscholar.org The reaction is typically carried out under mild pressure and temperature. The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and substrate concentration. semanticscholar.orgscribd.com
Transfer Hydrogenation: This method utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or glycerol (B35011), in the presence of a catalyst like Pd/C or an iron complex. nih.gov
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or metallic iron in acidic media (Béchamp reduction), can also be employed for the reduction of the nitro group. google.comunimi.it A system of zinc dust and sodium bisulfite in water has also been reported for the reduction of 2-nitroanilines. pcbiochemres.com
The general mechanism for the reduction of a nitro group to an amine is believed to proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. unimi.itresearchgate.net
| Method | Catalyst/Reagent | Hydrogen Source | Typical Conditions | Product | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, Pt/CeO₂ | H₂ gas | 1–10 atm, 25-130°C | N¹,4-dimethylbenzene-1,2-diamine | smolecule.comsemanticscholar.org |
| Transfer Hydrogenation | Pd/C, Iron complexes | Ammonium formate, Glycerol | Refluxing toluene, 100-120°C | N¹,4-dimethylbenzene-1,2-diamine | nih.gov |
| Chemical Reduction | Fe/H⁺, Zn/NaHSO₃ | - | 60-100°C | N¹,4-dimethylbenzene-1,2-diamine | google.compcbiochemres.com |
Nitro Group Participation in Cyclization Reactions (e.g., Quinoxaline (B1680401) Formation)
The nitro group, in conjunction with the adjacent amino group, can participate in cyclization reactions to form heterocyclic systems. A prominent example is the synthesis of quinoxalines. Quinoxalines are an important class of nitrogen-containing heterocycles with diverse applications. rsc.orgrsc.org
One-pot syntheses of quinoxalines have been developed involving the reaction of 2-nitroanilines with vicinal diols. rsc.orgrsc.org In these reactions, an iron catalyst, such as the Knölker complex, facilitates a transfer hydrogenative condensation. rsc.org The alcohol serves as the hydrogen donor for the in-situ reduction of the nitro group to an amine, which then condenses with the dicarbonyl compound generated from the oxidation of the diol to form the quinoxaline ring. rsc.orgrsc.org For instance, the reaction of 4,5-dimethyl-2-nitroaniline (B181755) with diols can yield substituted quinoxalines. rsc.orgmdpi.com The reaction of 2-nitroanilines with 1,3-dicarbonyl compounds can also lead to the formation of phenazin-1-ol derivatives after cyclization. sapub.org
Reactions Involving the Amino (Amine) Group
The secondary amino group in this compound is nucleophilic and can undergo a variety of reactions, including acylation and alkylation. It is important to note that the electronic and steric environment created by the ortho-nitro group and the N-methyl group can influence the reactivity of this amino group.
Reactions typical for anilines, such as diazotization, would also be expected. Diazotization of the amino group using nitrous acid (generated from NaNO₂ and a strong acid) would form a diazonium salt. These salts are versatile intermediates that can be converted into a wide range of functional groups. For example, the diazonium salt of the related 4,5-dimethyl-2-nitroaniline has been used to synthesize 1-fluoro-4,5-dimethyl-2-nitrobenzene.
Furthermore, the amino group can act as a nucleophile in condensation reactions. For example, it can react with aldehydes and ketones to form imines or participate in the synthesis of more complex heterocyclic systems like benzimidazoles through one-pot reductive cyclocondensation reactions with aldehydes. nih.govpcbiochemres.com
Acylation and Alkylation Reactions
Acylation and alkylation reactions involving this compound are fundamental in synthetic organic chemistry, allowing for the introduction of various functional groups.
Acylation: The amino group of this compound can undergo acylation when treated with acylating agents like acyl chlorides or anhydrides. For instance, acetylation of similar nitroaniline derivatives is often achieved using acetic anhydride (B1165640). The reaction involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. The presence of the electron-withdrawing nitro group can decrease the nucleophilicity of the amino group, potentially affecting reaction rates compared to unsubstituted anilines. In some cases, a catalyst such as sulfuric acid may be employed to facilitate the reaction. Studies on related compounds like 2-nitroaniline (B44862) have shown that even strongly deactivated substrates can be acetylated rapidly under solvent-free conditions using silica (B1680970) sulfuric acid as a catalyst. scispace.com
Alkylation: N-alkylation of nitroanilines introduces alkyl groups onto the amino nitrogen. The reactivity in alkylation reactions is influenced by steric and electronic factors. The methyl group already present on the nitrogen of this compound can sterically hinder the approach of bulkier alkylating agents. Research on similar compounds has demonstrated that N-methylation can be achieved using reagents like methyl iodide or dimethyl sulfate. smolecule.comreading.ac.uk The reaction conditions, such as the choice of base and solvent, play a crucial role in the efficiency of the alkylation process. For example, the methylation of 2-methyl-5-nitroaniline (B49896) can be performed with methyl trifluoromethanesulfonate (B1224126) (MeOTf) in hexafluoroisopropanol (HFIP). reading.ac.uk
Table 1: Examples of Acylation and Alkylation Reactions on Related Nitroanilines
| Reactant | Reagent | Product Type | Reference |
|---|---|---|---|
| 2,5-dimethyl-4-nitroaniline | Acetic anhydride | Acetamide (B32628) | |
| 2-methyl-5-nitroaniline | Methyl trifluoromethanesulfonate (MeOTf) | N-methylated aniline (B41778) | reading.ac.uk |
| 2-nitroaniline | Acetic anhydride / Silica sulfuric acid | Acetylated aniline | scispace.com |
| 5-nitroaniline | Dimethyl sulfate | N-methylated aniline | smolecule.com |
Condensation Reactions with Carbonyl Compounds
This compound and related nitroanilines can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form a variety of heterocyclic structures. These reactions are pivotal in the synthesis of quinoxalines and Schiff bases.
A notable application is the iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols. rsc.orgrsc.org In this process, the diol is first oxidized to a carbonyl compound in situ. This is followed by the condensation of the resulting carbonyl compound with the 2-nitroaniline to form an α-hydroxyimine intermediate. Subsequent hydrogenation of the nitro group and intramolecular condensation leads to the formation of the quinoxaline ring system. rsc.org
The reaction of 2-nitroanilines with formaldehyde (B43269) is another example of a condensation reaction. For instance, N-methyl-4,5-dimethyl-2-nitroaniline can be synthesized by reacting 4,5-dimethyl-2-nitroaniline with formaldehyde in concentrated sulfuric acid. google.com
Schiff bases, or imines, are formed through the condensation of primary amines with carbonyl compounds. While this compound is a secondary amine and would not form a traditional Schiff base, related primary nitroanilines readily undergo this reaction. The formation of Schiff bases from various substituted anilines and carbonyl compounds like dimedone has been reported. allsubjectjournal.com
Table 2: Condensation Reactions Involving Nitroanilines
| Nitroaniline Reactant | Carbonyl Source | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| 2-nitroanilines | Vicinal diols (oxidized in situ) | Quinoxalines | Iron complex | rsc.orgrsc.org |
| 4,5-dimethyl-2-nitroaniline | Formaldehyde | N-methylated product | Concentrated sulfuric acid | google.com |
| 4-nitroaniline (B120555) | Dimedone | Schiff base | Ethanol (B145695) | allsubjectjournal.com |
Influence of Methyl Substituents on Reaction Mechanisms
The methyl substituents on the aromatic ring and the nitrogen atom of this compound exert significant electronic and steric influences on its reactivity and reaction mechanisms.
Steric Effects: The N-methyl group introduces steric hindrance around the amino nitrogen, which can affect the rate of reactions at this site, such as acylation and alkylation. This steric bulk can be compared to its primary amine counterpart, 5-methyl-2-nitroaniline (B1293789), or the N,N-dimethylated version. Similarly, the methyl group at the 5-position on the ring can influence the regioselectivity of reactions by sterically blocking certain positions. Studies on related substituted anilines show that methyl groups in ortho positions can significantly impact reaction rates and the stability of intermediates. reading.ac.uk For example, steric hindrance from methyl groups can affect the planarity of the molecule, which in turn influences conjugation and spectroscopic properties. researchgate.net
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving this compound are influenced by its structural features.
Reaction Kinetics: The rate of reactions such as acylation and alkylation is dependent on the nucleophilicity of the amino group, which is modulated by the electronic effects of the nitro and methyl groups. The electron-withdrawing nitro group generally slows down reactions that rely on the nucleophilicity of the amine. Conversely, the electron-donating methyl group can partially counteract this effect. Steric hindrance from the N-methyl group can also lead to slower reaction kinetics compared to less substituted anilines. Kinetic studies on the reactions of methyl perchlorate (B79767) with various amines have shown that steric effects, particularly from substituents near the reaction center, can cause a marked decrease in reactivity. scispace.com
Thermodynamics: The thermodynamic stability of this compound and its reaction products is a key factor in determining reaction outcomes. N-methylation can increase thermal stability but may reduce solubility in polar solvents when compared to non-methylated analogs. The mixing process of similar compounds, like 2-chloro-5-nitroaniline, in various solvents has been shown to be spontaneous and favorable, as indicated by Gibbs energy calculations. acs.org Computational methods such as Density Functional Theory (DFT) can be used to calculate thermodynamic properties and understand the stability of different isomers and reaction intermediates.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of the amino, nitro, and methyl groups on the aromatic ring of N,5-dimethyl-2-nitroaniline makes it a highly reactive and versatile starting material for the synthesis of more intricate molecular structures. The amino group can be readily diazotized, and the nitro group can be reduced, providing two key functionalities for a variety of chemical transformations.
Precursor for Advanced Dyes and Pigments
Nitroaniline derivatives are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) derivative.
While specific commercial dyes derived from this compound are not extensively documented in publicly available literature, the general synthetic route is well-established unb.caijirset.comresearchgate.netyoutube.comatbuftejoste.com.ng. The resulting azo dyes from this precursor would be expected to exhibit good color strength and fastness properties, making them suitable for applications in textiles and other materials.
| Coupling Component | Resulting Azo Dye Structure | Expected Color Range |
|---|---|---|
| Phenol | Aryl-N=N-Aryl(OH) | Yellow to Orange |
| N,N-Dimethylaniline | Aryl-N=N-Aryl(N(CH3)2) | Orange to Red |
| 2-Naphthol | Aryl-N=N-Naphthyl(OH) | Red to Brown |
| Salicylic Acid | Aryl-N=N-Aryl(OH)(COOH) | Yellow |
Building Block for Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound provides a convenient entry point for the synthesis of several important heterocyclic systems, most notably benzimidazoles and quinoxalines. The key to these syntheses is the presence of the ortho-disposed amino and nitro groups, which can undergo reductive cyclization reactions.
For the synthesis of benzimidazoles, this compound can be reacted with aldehydes in the presence of a reducing agent. The nitro group is first reduced to an amino group, forming an in situ 1,2-diaminobenzene derivative. This diamine then condenses with the aldehyde to form the benzimidazole (B57391) ring system. This one-pot reaction is highly efficient and allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, depending on the aldehyde used nih.govprepchem.com.
Similarly, quinoxaline (B1680401) derivatives can be synthesized from this compound by reaction with 1,2-dicarbonyl compounds or their equivalents, such as vicinal diols, under reductive conditions. For instance, an iron-catalyzed transfer hydrogenative condensation of 4,5-dimethyl-2-nitroaniline (B181755) with glycerol (B35011) has been shown to produce a 2-benzimidazoyl quinoxaline derivative in a moderate yield. In this reaction, the nitro group is reduced, and the resulting diamine undergoes cyclocondensation unb.ca. Quinoxalines are important scaffolds in biologically active molecules nih.govmdpi.comresearchgate.netresearchgate.net.
Another class of heterocyclic compounds that can be synthesized from o-nitroanilines are benzotriazoles. This synthesis involves the diazotization of the amino group, followed by an intramolecular cyclization where the diazonium group is attacked by the nitrogen of the reduced nitro group (amino group) prepchem.comclockss.orgnih.govgsconlinepress.comgsconlinepress.com.
| Reactant | Resulting Heterocycle | General Synthetic Method |
|---|---|---|
| Aldehydes (R-CHO) | 2-Substituted-5,6-dimethylbenzimidazoles | Reductive Cyclization |
| Vicinal Diols (R-CH(OH)-CH(OH)-R') | 2,3-Disubstituted-6,7-dimethylquinoxalines | Reductive Condensation |
| Nitrous Acid (for diazotization) | 5,6-Dimethylbenzotriazole | Reductive Cyclization of Diazonium Salt |
Intermediate in Agrochemical and Pharmaceutical Synthesis
The diverse reactivity of this compound and the biological significance of its derived heterocyclic systems underscore its potential as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. Many commercial pesticides and drugs contain the benzimidazole, quinoxaline, or other heterocyclic moieties that can be accessed from this precursor mdpi.comnih.gov.
While direct lines of synthesis from this compound to specific commercial products are not always explicitly detailed in readily available literature, its role as a building block for bioactive scaffolds is clear. For example, quinoxaline derivatives have been investigated for their antibacterial, antifungal, antiviral, and anticancer activities nih.govmdpi.comresearchgate.netresearchgate.net. The ability to readily synthesize a variety of substituted quinoxalines from this compound opens avenues for the development of new therapeutic agents.
| Bioactive Scaffold | Potential Therapeutic/Agrochemical Area | Synthetic Accessibility from this compound |
|---|---|---|
| Benzimidazole | Anthelmintic, Antifungal, Antiulcer | High (via reductive cyclization with aldehydes) |
| Quinoxaline | Antibacterial, Antiviral, Anticancer | High (via reductive condensation with 1,2-dicarbonyls) |
| Benzotriazole | Anticorrosive, Antifungal, Antiviral | Moderate (via intramolecular cyclization) |
Development of Functional Materials and Optical Applications
Beyond its role in traditional organic synthesis, this compound is a molecule of interest in the field of materials science, particularly for applications that leverage its electronic and optical properties.
Potential in Non-Linear Optical (NLO) Organic Materials
Organic molecules with large second-order non-linear optical (NLO) responses are of significant interest for applications in optoelectronics and photonics, such as frequency doubling and electro-optic modulation. A key molecular design feature for high NLO activity is a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.
This compound possesses such a push-pull character, with the amino group acting as an electron donor and the nitro group as a strong electron acceptor, connected through the benzene (B151609) ring. While experimental and computational studies specifically detailing the NLO properties of this compound are scarce, extensive research on analogous compounds like p-nitroaniline (pNA) and 2-methyl-4-nitroaniline (B30703) (MNA) provides a strong basis for its potential nih.govworldscientific.comresearchgate.netbohrium.comanalis.com.my. These studies have shown that the molecular hyperpolarizability (β), a measure of the NLO response, is highly dependent on the nature and position of the donor and acceptor groups.
The substitution pattern of this compound, with its ortho-nitro and meta/para-methyl groups, would influence its molecular packing in the solid state, which is a critical factor for achieving a large macroscopic NLO response. A non-centrosymmetric crystal packing is essential for the observation of second-harmonic generation (SHG). Theoretical calculations using methods like Density Functional Theory (DFT) could provide valuable insights into the predicted NLO properties of this molecule nih.govworldscientific.comresearchgate.netanalis.com.my.
| Compound | Key Structural Features | Observed/Potential NLO Properties |
|---|---|---|
| p-Nitroaniline (pNA) | Simple push-pull system | High molecular hyperpolarizability (β), but centrosymmetric crystal structure limits bulk NLO effects. |
| 2-Methyl-4-nitroaniline (MNA) | Asymmetric substitution | High β and non-centrosymmetric crystal packing, leading to significant SHG. |
| This compound | Push-pull system with additional methyl groups | Potential for high β; bulk NLO properties would depend on crystal packing. |
Mechanistic Toxicological Research of N,5 Dimethyl 2 Nitroaniline and Analogues in Vitro Studies
Molecular Interactions with Biological Macromolecules
The initial interactions of a xenobiotic compound with biological macromolecules are critical events that can trigger a cascade of toxic effects. For a compound like N,5-Dimethyl-2-nitroaniline, these interactions are predicted to involve enzymes that metabolize the compound and potentially other cellular receptors.
Enzyme Binding and Modulation Mechanisms
Nitroaromatic compounds are well-known substrates for a variety of oxidoreductase enzymes. The binding and modulation of these enzymes are central to the metabolic activation and detoxification of these chemicals.
The primary enzymes implicated in the metabolism of nitroaromatics are NAD(P)H-dependent flavoenzymes known as nitroreductases. These enzymes catalyze the reduction of the nitro group. The binding mechanism involves the nitroaromatic compound accessing the active site of the enzyme where a flavin cofactor (FMN or FAD) is located. The enzyme facilitates the transfer of electrons from a donor like NADPH or NADH to the nitro group of the substrate.
There are two main classes of nitroreductases with distinct mechanisms:
Type I Nitroreductases: These enzymes are oxygen-insensitive and typically catalyze a two-electron reduction of the nitro group, sequentially forming nitroso and hydroxylamine (B1172632) intermediates.
Type II Nitroreductases: These are oxygen-sensitive and catalyze a single-electron reduction to form a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) anions.
While specific binding affinities for this compound are not available, studies on other nitro compounds show that factors like the compound's reduction potential and steric properties influence binding and reduction rates. The presence of electron-donating methyl groups on the aromatic ring of this compound would be expected to influence its interaction with these enzymes.
Table 1: Key Enzymes in Nitroaromatic Compound Metabolism
Enzyme Class Cofactor Mechanism Key Intermediate(s) Relevance for Nitroanilines Type I Nitroreductases (e.g., NQO1) FAD, FMN Two-electron reduction Nitroso (-NO), Hydroxylamine (-NHOH) Metabolic activation to reactive intermediates. Type II Nitroreductases (e.g., NADPH-cytochrome P450 reductase) FAD, FMN Single-electron reduction Nitro anion radical (-NO2•−) Futile cycling and oxidative stress induction under aerobic conditions. Cytochrome P450 (CYP) Enzymes Heme Oxidation (e.g., ring hydroxylation) Hydroxylated metabolites Can create additional metabolites, potentially altering toxicity.
Receptor Interaction Studies
Direct interaction studies of this compound with specific cellular receptors are not documented. However, the structure of aromatic amines allows for potential interactions with various receptors, often through non-covalent forces. Aromatic rings are common motifs in ligands for many receptors, including nuclear receptors and G-protein coupled receptors (GPCRs).
Potential interactions could be mediated by:
Aromatic-Aromatic (π-π) Interactions: The electron-rich aromatic ring of the aniline (B41778) structure can stack with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket.
Cation-π Interactions: The amino group, if protonated, can form a strong non-covalent bond with the face of an aromatic amino acid ring. This is a crucial interaction for the binding of many aminergic ligands to their receptors.
Hydrogen Bonding: The amino (-NH) and nitro (-NO2) groups can act as hydrogen bond donors and acceptors, respectively, forming interactions with polar residues in a binding site.
While speculative without direct experimental data, these fundamental interaction types form the basis for how this compound or its analogues might engage with cellular receptors, potentially disrupting their normal function.
Cellular Uptake and Intracellular Fate Mechanisms
Specific studies detailing the cellular uptake of this compound are unavailable. However, based on its physicochemical properties—a relatively small, lipophilic organic molecule—the primary mechanism of cellular uptake is expected to be passive diffusion across the plasma membrane.
Small aromatic compounds can typically move down their concentration gradient from the extracellular environment into the cytoplasm without the need for specific transport proteins. The rate of diffusion would be influenced by the compound's lipophilicity (logP value), size, and the composition of the cell membrane.
Once inside the cell, the intracellular fate of this compound would be dictated by its interaction with the enzymes described in section 8.1.1. It would likely be distributed throughout the cytoplasm where it can be metabolized by cytosolic enzymes (like NQO1) or enzymes located in the endoplasmic reticulum (like cytochrome P450s). Its metabolites could then interact with other intracellular macromolecules, be conjugated for excretion, or be transported into organelles like the mitochondria, potentially disrupting their function.
Reductive Metabolism and Metabolite Activation at the Cellular Level
The toxicity of many nitroaromatic compounds is not caused by the parent molecule itself but by its reactive metabolites. The key bioactivation pathway is the reduction of the nitro group, a process that occurs extensively at the cellular level. researcher.lifenies.go.jp
This multi-step reduction is catalyzed by the nitroreductase enzymes mentioned previously. nih.gov The process involves the sequential addition of electrons, leading to increasingly reactive intermediates.
The generally accepted pathway for reductive activation is as follows:
Nitro Anion Radical Formation: A single-electron reduction of the nitroaromatic compound (Ar-NO2) forms a nitro anion radical (Ar-NO2•−). This is a key step in the futile cycling that leads to oxidative stress under aerobic conditions. nies.go.jp
Nitroso Intermediate Formation: A further reduction step yields the nitrosoaromatic intermediate (Ar-NO).
Hydroxylamine Metabolite Formation: The most critical step for genotoxicity is the two-electron reduction of the nitroso intermediate to form the N-hydroxylamine (Ar-NHOH). researcher.life This metabolite is a potent electrophile.
Amine Formation: The final step is the reduction of the hydroxylamine to the corresponding amine (Ar-NH2), which is generally a less reactive, detoxification product.
The N-hydroxylamine metabolite is highly reactive and considered an ultimate or proximate carcinogen for many aromatic amines. It can undergo further activation, for instance, through O-esterification by cellular sulfotransferases or acetyltransferases, to form a highly unstable N-acetoxy or N-sulfonyloxy ester. This ester readily decomposes to form a nitrenium ion (Ar-NH+), a powerful electrophile that can covalently bind to cellular nucleophiles like DNA and proteins. researcher.life
Table 2: Pathway of Reductive Metabolism and Activation
Step Parent/Intermediate Reaction Product/Metabolite Toxicological Significance 1 Nitroaniline (Ar-NO₂) + 1e⁻ Nitro Anion Radical (Ar-NO₂•⁻) Reversible; participates in redox cycling and oxidative stress. 2 Nitrosoaniline (Ar-NO) + 2e⁻, + 2H⁺ Hydroxylamine (Ar-NHOH) Key reactive metabolite; proximate carcinogen. 3 Hydroxylamine (Ar-NHOH) O-Esterification (e.g., acetylation) N-acetoxy ester (Ar-NHOAc) Unstable intermediate, precursor to nitrenium ion. 4 N-acetoxy ester (Ar-NHOAc) Heterolytic cleavage Nitrenium Ion (Ar-NH⁺) Ultimate electrophile; reacts readily with DNA.
Genotoxicity Mechanisms: DNA Adduct Formation and DNA Damage Pathways
The ultimate evidence of genotoxicity for many aromatic amines and nitroaromatics is the formation of covalent bonds with DNA, known as DNA adducts. google.com These adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired, which is a key step in the initiation of chemical carcinogenesis. redalyc.org
As described above, the highly electrophilic nitrenium ion, generated from the reductive metabolism of this compound, is the likely species responsible for attacking DNA. The primary nucleophilic sites on DNA that are attacked by arylnitrenium ions are the C8 and N2 positions of guanine (B1146940) and, to a lesser extent, the N6 position of adenine. redalyc.org
The formation of these adducts can trigger cellular DNA damage response (DDR) pathways. nih.govthermofisher.com If the damage is extensive or if the cell's repair machinery is overwhelmed or deficient, several outcomes are possible:
Cell Cycle Arrest: The cell may halt its progression through the cell cycle to allow time for DNA repair.
Apoptosis: If the damage is irreparable, programmed cell death may be initiated to eliminate the damaged cell.
Mutation: If the cell attempts to replicate its DNA with the adducts still present, errors can be introduced, leading to permanent mutations (e.g., base substitutions, frameshifts).
Studies on the analogue N,N-dimethylaniline have shown that it is capable of inducing chromosomal damage, including both structural and numerical aberrations, in hamster V79 cells. researchgate.net This suggests that metabolites of dimethyl-substituted anilines can interfere with the mitotic apparatus or directly damage chromosomes, consistent with a genotoxic mechanism.
Oxidative Stress Induction and Antioxidant Response Pathways
In addition to direct genotoxicity via DNA adducts, nitroaromatic compounds are known to induce oxidative stress, which can indirectly damage DNA and other cellular components like lipids and proteins. ebi.ac.uk
The primary mechanism for oxidative stress induction involves the futile cycling of the nitro anion radical (Ar-NO2•−). nies.go.jp Under aerobic conditions, this radical, formed by single-electron reduction, can rapidly transfer its electron to molecular oxygen (O2) to form the superoxide anion radical (O2•−). This process regenerates the parent nitroaromatic compound, which can then be reduced again, setting up a catalytic cycle that continuously produces superoxide.
The buildup of superoxide and other reactive oxygen species (ROS) derived from it (e.g., hydrogen peroxide, hydroxyl radical) overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. This can cause:
Oxidative DNA Damage: ROS can directly damage DNA, leading to lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a common marker of oxidative DNA damage.
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction that damages membrane integrity.
Protein Oxidation: ROS can oxidize amino acid side chains, leading to loss of protein function.
Cells respond to oxidative stress by upregulating antioxidant defense pathways. A key pathway is the Keap1-Nrf2 system. Under oxidative stress, the transcription factor Nrf2 is stabilized and translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, inducing their expression. These genes encode for protective enzymes such as superoxide dismutase (SOD), catalase, and glutathione (B108866) S-transferases (GSTs), which help to neutralize ROS and detoxify electrophilic metabolites.
Despite a comprehensive search for scientific literature, detailed in vitro mechanistic toxicological research and specific Structure-Activity Relationship (SAR) studies for this compound and its close analogues are not available. The existing body of research on nitroanilines primarily focuses on the parent compounds (2-nitroaniline, 3-nitroaniline, and 4-nitroaniline) and some single-methylated analogues.
General toxicological assessments indicate that nitroanilines can exhibit genotoxicity and carcinogenicity, with the position of the nitro group influencing these properties. For instance, studies on 2-methoxy-4-nitroaniline (B147289) have shown it to be mutagenic in bacterial assays. However, a systematic in vitro investigation into how the number and position of methyl groups on the aniline ring affect the toxicological mechanisms of 2-nitroaniline (B44862) derivatives has not been published.
Consequently, the specific data required to construct a detailed article with in-depth research findings and comparative data tables on the structure-activity relationships of this compound and its analogues, as per the requested outline, is absent from the public scientific domain. The following is a list of compounds that would be relevant to such a study, as mentioned in the broader context of nitroaniline research.
Future Research Directions and Emerging Paradigms for N,5 Dimethyl 2 Nitroaniline
Innovations in Green Synthetic Chemistry for Sustainable Production
The synthesis of nitroaromatic compounds has traditionally relied on methods that often involve harsh conditions and the use of strong acids, leading to significant environmental concerns due to the generation of acidic waste. The future of N,5-Dimethyl-2-nitroaniline synthesis lies in the adoption of green chemistry principles to develop more sustainable and environmentally benign production methods.
Key areas of innovation include:
Catalyst Development: Research is focusing on the development of solid acid catalysts and other reusable catalytic systems to replace traditional strong acids like sulfuric acid and nitric acid. These catalysts aim to reduce waste and improve reaction selectivity under milder conditions.
Alternative Nitrating Agents: The exploration of alternative nitrating agents that are less corrosive and produce fewer harmful byproducts is a critical area of research.
Solvent-Free and Alternative Solvent Systems: Microwave-assisted synthesis and reactions in ionic liquids or deep eutectic solvents are being investigated to minimize or eliminate the use of volatile organic solvents. mdpi.com These methods can lead to faster reaction times and higher yields. mdpi.com
Continuous Flow Processes: Continuous flow reactors offer significant advantages over batch processing, including better temperature control, improved safety, and the potential for process automation and optimization. chemrxiv.org This can lead to more efficient and sustainable production of this compound.
| Green Synthesis Approach | Potential Advantages for this compound Production |
| Solid Acid Catalysis | Reduced acid waste, catalyst reusability, milder reaction conditions. |
| Alternative Nitrating Agents | Less corrosion, fewer hazardous byproducts. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced solvent use. mdpi.com |
| Continuous Flow Chemistry | Improved safety, better process control, enhanced efficiency. chemrxiv.org |
Advanced Characterization Techniques for Real-time Monitoring and In Situ Analysis
To optimize the synthesis and understand the reaction mechanisms of this compound, advanced characterization techniques that allow for real-time monitoring and in situ analysis are becoming indispensable. These techniques provide dynamic information about the reaction progress, the formation of intermediates, and the influence of various parameters.
Emerging techniques and their applications include:
Inline FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can be integrated directly into reaction vessels or flow reactors to provide real-time data on the concentration of reactants, products, and intermediates. chemrxiv.org This allows for precise control over reaction conditions and endpoints.
Process Analytical Technology (PAT): PAT encompasses a range of tools and methodologies for real-time analysis of critical process parameters. For the synthesis of nitroanilines, PAT can be used to monitor factors like temperature, pressure, and reactant concentration to ensure consistent product quality and optimize yield.
Mass Spectrometry Techniques: Techniques like Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) enable the direct detection of reaction intermediates and byproducts from the reaction mixture without the need for sample pretreatment. This provides valuable insights into the reaction pathway.
Integration of Machine Learning and AI in Predictive Chemical Modeling
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and synthetic pathways. For this compound, these computational tools can accelerate research and development in several ways.
Key applications of AI and ML include:
Predicting Physicochemical Properties: ML models can be trained on existing chemical data to predict properties of this compound, such as its solubility, toxicity, and reactivity, even before it is synthesized. nih.govmdpi.com
Reaction Outcome Prediction: AI algorithms can analyze vast datasets of chemical reactions to predict the most likely products, yields, and optimal reaction conditions for the synthesis of this compound and its derivatives. mit.edunih.gov This can significantly reduce the number of experiments required.
De Novo Molecular Design: AI can be used to design novel derivatives of this compound with specific desired properties for various applications.
| AI/ML Application | Impact on this compound Research |
| Property Prediction | In silico estimation of toxicity, reactivity, and solubility. nih.govmdpi.com |
| Reaction Optimization | Prediction of optimal catalysts, solvents, and temperatures. |
| Novel Compound Design | Generation of new molecular structures with tailored functionalities. |
Exploration of Novel Catalytic Transformations
The functional groups of this compound—the amino and nitro groups—offer reactive sites for a variety of catalytic transformations, opening avenues for the synthesis of a wide range of derivatives with potentially valuable properties.
Future research in this area will likely focus on:
Selective Reduction of the Nitro Group: Developing catalysts that can selectively reduce the nitro group to an amino group without affecting other parts of the molecule is a key area of interest. This would provide a route to diamine derivatives, which are important monomers for polymers. The catalytic reduction of 2-nitroaniline (B44862) to o-phenylenediamine (B120857) is a well-established example of such a transformation. researchgate.net
Functionalization of the Amino Group: Catalytic methods for the acylation, alkylation, and arylation of the amino group can be explored to create a diverse library of this compound derivatives.
Coupling Reactions: The amino group can participate in various catalytic cross-coupling reactions, such as Buchwald-Hartwig amination, to form new carbon-nitrogen bonds and construct more complex molecules. The reaction of diazonium salts, derived from anilines, with phenols or other aromatic amines to form azo compounds is a classic example of a coupling reaction. byjus.com
Design and Synthesis of this compound-Derived Smart Materials
"Smart materials" are materials that respond to external stimuli, such as light, heat, pH, or electric fields. The unique electronic and structural properties of nitroanilines suggest that derivatives of this compound could be valuable building blocks for the creation of novel smart materials.
Potential research directions include:
Photoresponsive Materials: The nitro group can influence the electronic properties of the molecule, making it a candidate for incorporation into photochromic or photoswitchable materials.
pH-Responsive Polymers: The basicity of the amino group can be exploited to create pH-sensitive polymers and hydrogels that change their properties in response to changes in acidity.
Electroactive Polymers: Aniline (B41778) derivatives are precursors to conducting polymers like polyaniline. By incorporating this compound into polymer chains, it may be possible to create new electroactive materials with tailored electronic properties for applications in sensors, actuators, and electrochromic devices. scispace.comrsc.org
Elucidation of Complex Biological Pathways and Systems Toxicology
Understanding the interaction of this compound with biological systems is crucial for assessing its potential toxicological profile and for exploring any potential therapeutic applications. Systems toxicology combines traditional toxicology with -omics technologies (genomics, proteomics, metabolomics) to gain a comprehensive understanding of the biological pathways affected by a chemical.
Future research in this area should focus on:
Metabolism and Bioactivation: Investigating the metabolic pathways of this compound in various organisms to identify potential toxic metabolites. For instance, 2-nitroaniline is metabolized in vitro by rabbit liver microsomes to 4-amino-3-nitrophenol. oecd.org
Genotoxicity and Carcinogenicity: While 2-nitroaniline has been shown to be non-mutagenic in several studies, a weak mutagenic effect has been reported in some bacterial strains. oecd.org Further investigation into the genotoxic and carcinogenic potential of this compound is warranted.
Computational Toxicology: Utilizing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. nih.gov This can help to prioritize experimental studies and reduce the reliance on animal testing. Studies on related compounds like 2-methyl-5-nitroaniline (B49896) have shown positive results in reverse-mutation assays. ornl.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,5-Dimethyl-2-nitroaniline, and how can regioselectivity challenges be mitigated?
- Methodological Answer: The synthesis of nitroaniline derivatives often involves regioselective nitration of dimethylaniline precursors. Evidence suggests that controlled nitration using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) minimizes byproducts like meta-nitro isomers . For this compound, protecting group strategies (e.g., acetylation of the amine prior to nitration) may enhance regioselectivity, followed by deprotection . Post-synthesis purification via recrystallization (ethanol/water) is recommended to isolate the desired isomer.
Q. How can NMR and mass spectrometry be utilized to confirm the structure of this compound?
- Methodological Answer:
- ¹H NMR : Expect aromatic proton signals in the δ 6.5–8.0 ppm range, with splitting patterns reflecting substituent positions. Methyl groups on the aromatic ring (C5) and the amine (N) will appear as singlets at δ 2.2–2.5 ppm .
- ¹³C NMR : Nitro groups typically deshield adjacent carbons, shifting signals to δ 140–150 ppm .
- HRMS : Calculate the exact mass (C₈H₁₀N₂O₂: 166.0742 g/mol) and compare with experimental data to confirm purity .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer: Nitroanilines are sensitive to light and heat. Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent decomposition. Periodic TLC or HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. Key parameters include:
- Electrostatic Potential Maps : Identify electron-deficient regions (nitro group) for nucleophilic attack .
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge-transfer interactions, relevant for designing catalytic systems .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for nitroaniline derivatives?
- Methodological Answer:
- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish between ortho/meta/para isomers. For example, NOE correlations between methyl and nitro groups confirm substitution patterns .
- X-ray Crystallography : Resolve ambiguities in crystal structures, especially if conflicting NMR assignments exist .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4,5-Dimethyl-2-nitroaniline) to identify systematic errors .
Q. How does steric hindrance from the N-methyl group influence the compound’s reactivity in coupling reactions?
- Methodological Answer:
- Kinetic Studies : Monitor reaction rates of this compound vs. non-methylated analogs (e.g., 2-nitroaniline) in Ullmann or Suzuki couplings. Reduced reactivity in the methylated compound suggests steric inhibition .
- Molecular Dynamics Simulations : Visualize spatial constraints around the amine group using software like Gaussian or ORCA .
Methodological Notes
- Safety and Compliance : this compound is not FDA-approved for human/animal use. Handle with PPE (gloves, goggles) in a fume hood, and dispose of waste per institutional guidelines .
- Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) meticulously, as minor variations can alter regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
